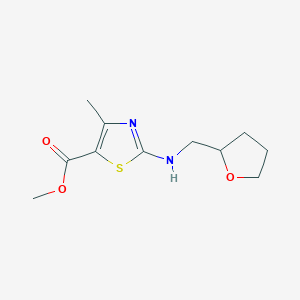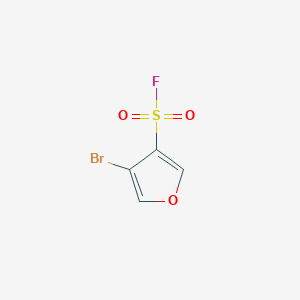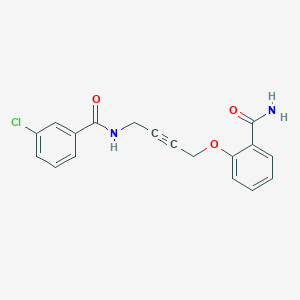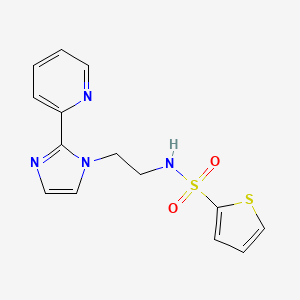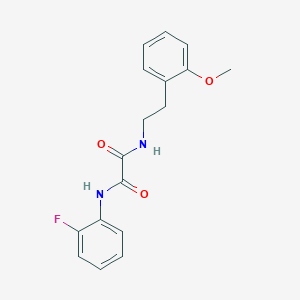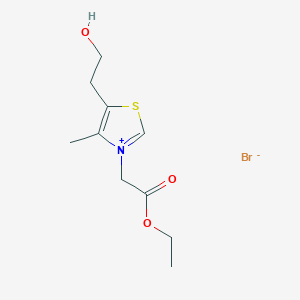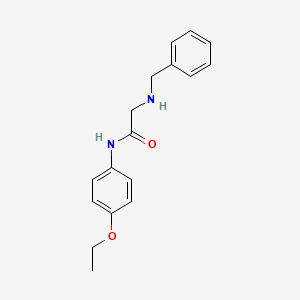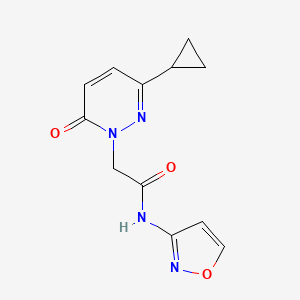![molecular formula C23H18BrN5O2S B2981570 3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-83-2](/img/structure/B2981570.png)
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for their anticancer activities. A study revealed that some novel derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the chemical structure , demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. These compounds were synthesized to meet structural requirements essential for anticancer activity, highlighting the potential of such molecular frameworks in cancer treatment (Reddy et al., 2015).
Antimicrobial and Antiviral Activities
Compounds with a similar structural motif have shown promising antimicrobial and antiviral properties. Novel quinazolin-4(3H)-ones, including those bearing sulfonamide groups, were synthesized using microwave techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. This study indicates the broad-spectrum antiviral potential of quinazolinone derivatives, suggesting their usefulness in developing antiviral agents (Selvam et al., 2007).
H1-antihistaminic Activity
Several studies have focused on the H1-antihistaminic activity of quinazolinone and triazoloquinazolinone derivatives. These compounds have been tested for their efficacy in protecting animals from histamine-induced bronchospasm, a model for evaluating antihistamine properties. Notably, some derivatives exhibited significant protection with minimal sedative effects compared to chlorpheniramine maleate, a standard antihistamine. This research suggests the potential of triazoloquinazolinone derivatives as new classes of antihistamines (Alagarsamy et al., 2009).
Diuretic Activity
Quinazolinone derivatives have also been studied for their diuretic activity. Research involving the synthesis of novel quinazolin-4(3H)-one derivatives explored their effects as diuretic agents. These studies aimed to understand the impact of combining different heterocyclic moieties on diuretic activity. Certain derivatives demonstrated significant diuretic effects, contributing valuable insights into the development of new diuretic medications (Maarouf et al., 2004).
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-7-10-17(13-15(14)2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-11-8-16(24)9-12-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJBTIDAIWBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
